2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring, an amino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with an appropriate acylating agent under controlled conditions to introduce the carboxamide group. The prop-2-en-1-yl group can be introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include amines.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-amino-1,3-thiazole-4-carboxamide
- N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide
- 2-amino-N-(prop-2-yn-1-yl)-1,3-thiazole-4-carboxamide
Uniqueness: 2-amino-N-(prop-2-en-1-yl)-1,3-thiazole-4-carboxamide is unique due to the presence of both the amino and prop-2-en-1-yl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-amino-N-prop-2-enyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-2-3-9-6(11)5-4-12-7(8)10-5/h2,4H,1,3H2,(H2,8,10)(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFKNAQEYREAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.